molecular formula C8H15NO2S B13151076 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione

7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione

Cat. No.: B13151076
M. Wt: 189.28 g/mol
InChI Key: HNJXEQWUKXXVHL-UHFFFAOYSA-N
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Description

7-Amino-2lambda6-thiaspiro[35]nonane-2,2-dione is a chemical compound with the molecular formula C8H15NO2S It is characterized by its unique spirocyclic structure, which includes a sulfur atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a cyclic ketone, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

    2lambda6-thiaspiro[3.5]nonane-2,2,7-trione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the ring system.

    3-amino-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione: Another related compound with variations in the ring structure and substituents.

Uniqueness: 7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione stands out due to its specific combination of an amino group and a sulfur-containing spirocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine

InChI

InChI=1S/C8H15NO2S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h7H,1-6,9H2

InChI Key

HNJXEQWUKXXVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CS(=O)(=O)C2

Origin of Product

United States

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